

3-Methoxy-4-nitrophenol melting point and boiling point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methoxy-4-nitrophenol

Cat. No.: B113588

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Characterization of **3-Methoxy-4-nitrophenol**: Melting and Boiling Points

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of **3-Methoxy-4-nitrophenol**, a key organic intermediate. Our focus is on the fundamental physicochemical properties of its melting and boiling points. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both established data and detailed protocols for empirical verification.

Compound Overview: 3-Methoxy-4-nitrophenol

3-Methoxy-4-nitrophenol (CAS No. 16292-95-8) is an aromatic organic compound characterized by a phenol ring substituted with both a methoxy (-OCH₃) group and a nitro (-NO₂) group.^[1] This substitution pattern imparts unique chemical reactivity, making it a valuable precursor in the synthesis of dyes and pharmaceutical agents.^[1] Typically appearing as a yellow crystalline solid, its physical properties are crucial for its handling, purification, and application in further synthetic steps.^[1]

Molecular Structure and Key Identifiers

- IUPAC Name: **3-methoxy-4-nitrophenol**^[2]
- Synonyms: 4-Nitro-3-methoxyphenol, Phenol, 3-methoxy-4-nitro-[2]

- CAS Number: 16292-95-8[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Molecular Formula: C₇H₇NO₄[\[1\]](#)[\[7\]](#)
- Molecular Weight: 169.13 g/mol [\[2\]](#)

Core Physicochemical Properties

The melting and boiling points are critical indicators of a compound's purity and identity. The values for **3-Methoxy-4-nitrophenol** are summarized below. It is important to note that the boiling point is determined at standard atmospheric pressure.

Property	Value	Source
Melting Point	Not explicitly found in search results; related isomer 2-methoxy-4-nitrophenol melts at 99-104 °C	[8]
Boiling Point	356.2 °C at 760 mmHg	[5]
Physical Form	Solid	[3]
Appearance	Yellow crystalline solid	[1]

Note: While a specific experimental melting point for **3-Methoxy-4-nitrophenol** was not located in the provided search results, the protocol for its determination is standard. The melting point of its isomer, 2-methoxy-4-nitrophenol, is provided for context.

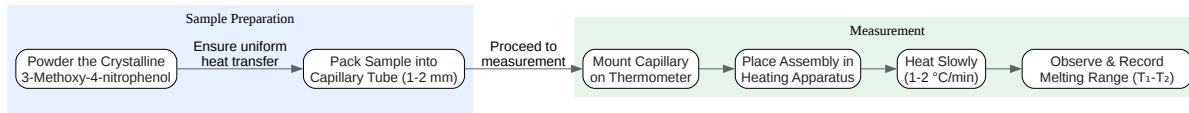
The Science of Phase Transitions: Melting and Boiling Points

The melting point of a solid is the temperature at which it transitions into a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a very narrow temperature range (typically 0.5-1.0 °C).[\[9\]](#) The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[\[9\]](#) Therefore, melting point determination is a fundamental technique for both identification and purity assessment.[\[10\]](#)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, causing the liquid to rapidly vaporize.[\[11\]](#) This property is highly dependent on intermolecular forces; stronger forces result in a higher boiling point. The functional groups on **3-Methoxy-4-nitrophenol**—hydroxyl (-OH), nitro (-NO₂), and methoxy (-OCH₃)—allow for hydrogen bonding and strong dipole-dipole interactions, contributing to its relatively high boiling point.

Experimental Determination Protocols

The following protocols represent self-validating systems for determining the melting and boiling points of **3-Methoxy-4-nitrophenol**. The rationale behind each step is explained to ensure technical accuracy and reproducibility.


Protocol: Melting Point Determination (Capillary Method)

This method is the most common technique for determining the melting point of a solid organic compound.

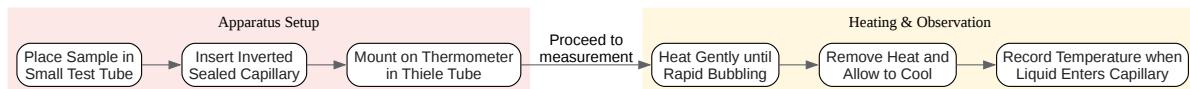
Methodology:

- **Sample Preparation:** Place a small amount of dry **3-Methoxy-4-nitrophenol** on a porous plate or watch glass. Finely powder the sample with a spatula to ensure uniform packing and heat transfer.[\[12\]](#)
- **Capillary Tube Loading:** Take a capillary tube sealed at one end. Push the open end into the powdered sample. Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. Repeat until the sample fills 1-2 mm of the tube's height.[\[9\]](#)
- **Apparatus Setup:** Attach the capillary tube to a thermometer using a small rubber band or wire, aligning the sample with the thermometer bulb.[\[9\]](#) Insert this assembly into a melting point apparatus (e.g., a Thiele tube filled with mineral oil or a digital melting point device).[\[12\]](#)
- **Heating and Observation:** Heat the apparatus gently. The heating rate should be rapid initially but slowed to 1-2 °C per minute as the temperature approaches the expected melting point. A slow rate is critical for thermal equilibrium between the sample, heating medium, and thermometer.

- Data Recording: Record the temperature range from the point at which the first drop of liquid appears (T_1) to the temperature at which the entire sample has completely melted (T_2). This T_1-T_2 is the melting range. For a pure compound, this range should be narrow.

[Click to download full resolution via product page](#)

Caption: Workflow for Capillary Melting Point Determination.


Protocol: Boiling Point Determination (Siwoloboff Method)

This micro-scale method is ideal when only a small quantity of the substance is available.

Methodology:

- Sample Preparation: Add approximately 0.5 mL of **3-Methoxy-4-nitrophenol** to a small test tube (e.g., a Durham tube).
- Capillary Insertion: Take a standard melting point capillary tube and seal one end. Place the capillary tube into the test tube with the open end down.
- Apparatus Setup: Attach the test tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. Place the assembly in a Thiele tube filled with a high-boiling liquid like mineral oil.[\[11\]](#)
- Heating: Heat the side arm of the Thiele tube gently with a microburner. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.[\[11\]](#)

- Observation: Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tip. This indicates that the sample's vapor has displaced all the air.
- Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The moment the bubbling stops and the liquid just begins to be drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. Record the temperature at this exact point; this is the boiling point.[11]

[Click to download full resolution via product page](#)

Caption: Workflow for Micro-scale Boiling Point Determination.

Safety and Thermal Stability

As a nitrophenol derivative, **3-Methoxy-4-nitrophenol** requires careful handling.

- Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should occur in a well-ventilated fume hood.
- Thermal Stability: Nitrophenolic compounds can be thermally unstable.[13] When heated, especially to decomposition, they may emit toxic fumes of nitrogen oxides.[14] Exothermic decomposition can lead to a rapid and dangerous increase in pressure.[14] Therefore, heating should always be performed with caution, behind a safety shield, and with an understanding of the compound's potential thermal hazards.

Conclusion

The melting and boiling points are foundational parameters in the characterization of **3-Methoxy-4-nitrophenol**.

A boiling point of 356.2 °C has been established. Adherence to the detailed experimental protocols outlined in this guide will enable researchers to reliably verify these properties, assess compound purity, and ensure safe handling in the laboratory. The principles of intermolecular forces and the impact of impurities are key to interpreting these physical constants correctly, reinforcing the bridge between molecular structure and macroscopic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 16292-95-8: 3-Methoxy-4-nitrophenol | CymitQuimica [cymitquimica.com]
- 2. 3-Methoxy-4-nitrophenol | C7H7NO4 | CID 12900532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methoxy-4-nitrophenol | 16292-95-8 [sigmaaldrich.com]
- 4. 3-methoxy-4-nitrophenol - C7H7NO4 | CSSB00000723347 [chem-space.com]
- 5. 3-Methoxy-4-nitrophenol | 16292-95-8 [sigmaaldrich.com]
- 6. 3-methoxy-4-nitrophenol | 16292-95-8 [chemicalbook.com]
- 7. 3-methoxy-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. athabascau.ca [athabascau.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. davjalandhar.com [davjalandhar.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Methoxy-4-nitrophenol melting point and boiling point]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b113588#3-methoxy-4-nitrophenol-melting-point-and-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com